Maximin-1

描述

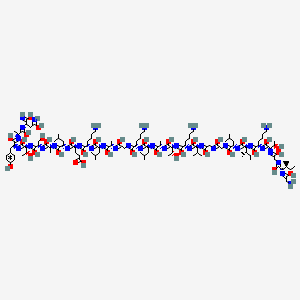

Maximin-1 is a cationic antimicrobial peptide (AMP) initially isolated from the skin secretions of the Chinese bamboo odorous frog, Odorrana versabilis. It belongs to the maximin family of peptides, which exhibit broad-spectrum activity against bacteria, fungi, and enveloped viruses . Structurally, this compound is composed of 27 amino acid residues, with a molecular weight of approximately 3.2 kDa. Its sequence (GIGKFLKKAKKFAKAFVKILKKKLF) features a high proportion of hydrophobic and positively charged residues, enabling interactions with microbial membranes via electrostatic and hydrophobic forces. This mechanism disrupts membrane integrity, leading to cell lysis . This compound also demonstrates low hemolytic activity at therapeutic concentrations, making it a promising candidate for antimicrobial drug development .

属性

分子式 |

C120H209N33O35 |

|---|---|

分子量 |

2674.1 g/mol |

IUPAC 名称 |

(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[2-[[(2S,3S)-2-[(2-amino-1-hydroxyethylidene)amino]-1-hydroxy-3-methylpentylidene]amino]-1-hydroxyethylidene]amino]-1,3-dihydroxybutylidene]amino]-1-hydroxyhexylidene]amino]-1-hydroxy-3-methylpentylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1-hydroxyethylidene]amino]-1-hydroxyethylidene]amino]-1-hydroxy-3-methylbutylidene]amino]-1-hydroxyhexylidene]amino]-1,3-dihydroxybutylidene]amino]-1-hydroxypropylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1-hydroxyhexylidene]amino]-1-hydroxyethylidene]amino]-1-hydroxypropylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1-hydroxyhexylidene]amino]-5-[(2S)-1-[(2S)-1-[(2S)-1-[(2S,3R)-1-[(2S)-1-[(2S)-1-[(2S)-1,4-dihydroxy-1,4-diiminobutan-2-yl]imino-1-hydroxypropan-2-yl]imino-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]imino-1,3-dihydroxybutan-2-yl]imino-1,3-dihydroxypropan-2-yl]imino-1-hydroxypropan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-5-hydroxypentanoic acid |

InChI |

InChI=1S/C120H209N33O35/c1-22-63(13)94(148-87(160)52-125)115(183)131-56-91(164)150-96(69(19)155)119(187)140-76(34-26-30-44-123)108(176)151-95(64(14)23-2)117(185)145-80(46-58(3)4)105(173)129-53-88(161)128-54-90(163)149-93(62(11)12)116(184)139-77(35-27-31-45-124)109(177)152-97(70(20)156)118(186)135-68(18)102(170)143-82(48-60(7)8)112(180)136-74(32-24-28-42-121)104(172)130-55-89(162)132-65(15)100(168)142-83(49-61(9)10)113(181)137-75(33-25-29-43-122)106(174)138-78(40-41-92(165)166)107(175)144-81(47-59(5)6)110(178)133-67(17)103(171)147-85(57-154)114(182)153-98(71(21)157)120(188)146-84(50-72-36-38-73(158)39-37-72)111(179)134-66(16)101(169)141-79(99(127)167)51-86(126)159/h36-39,58-71,74-85,93-98,154-158H,22-35,40-57,121-125H2,1-21H3,(H2,126,159)(H2,127,167)(H,128,161)(H,129,173)(H,130,172)(H,131,183)(H,132,162)(H,133,178)(H,134,179)(H,135,186)(H,136,180)(H,137,181)(H,138,174)(H,139,184)(H,140,187)(H,141,169)(H,142,168)(H,143,170)(H,144,175)(H,145,185)(H,146,188)(H,147,171)(H,148,160)(H,149,163)(H,150,164)(H,151,176)(H,152,177)(H,153,182)(H,165,166)/t63-,64-,65-,66-,67-,68-,69+,70+,71+,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,93-,94-,95-,96-,97-,98-/m0/s1 |

InChI 键 |

HYARXAZVIIXVLQ-JZZJRNKASA-N |

生物活性 |

Antibacterial, Antifungal, Antiviral |

序列 |

GIGTKILGGVKTALKGALKELASTYAN |

产品来源 |

United States |

相似化合物的比较

Key Observations :

- This compound has a higher net charge than Magainin-2, enhancing its binding to negatively charged bacterial membranes .

- Compared to Melittin, this compound exhibits lower hydrophobicity, correlating with reduced hemolytic activity .

Antimicrobial Activity

| Compound | MIC (μg/mL) E. coli | MIC (μg/mL) S. aureus | Antifungal Activity (IC₅₀, μg/mL) | Hemolytic Activity (HC₅₀, μg/mL) |

|---|---|---|---|---|

| This compound | 4.2 | 8.5 | 12.3 (C. albicans) | >100 |

| Melittin | 1.5 | 2.0 | 6.8 (C. albicans) | 5.0 |

| Magainin-2 | 6.0 | 10.0 | 18.0 (C. albicans) | 50.0 |

| LL-37 | 3.8 | 6.2 | 15.5 (C. albicans) | 25.0 |

Key Observations :

- This compound shows superior safety (HC₅₀ >100 μg/mL) compared to Melittin and Magainin-2, albeit with slightly lower potency against E. coli .

- LL-37, a human-derived peptide, balances moderate antimicrobial activity with low hemolysis, but its larger size limits tissue penetration compared to this compound .

Stability and Bioavailability

| Compound | Serum Stability (t₁/₂, h) | Protease Resistance | Thermal Stability (°C) |

|---|---|---|---|

| This compound | 6.5 | Moderate | 80 |

| Melittin | 2.0 | Low | 60 |

| Magainin-2 | 4.0 | Moderate | 70 |

| LL-37 | 1.5 | Low | 50 |

Key Observations :

- This compound’s extended serum half-life (6.5 h) and thermal stability (80°C) make it suitable for topical formulations .

- LL-37’s rapid degradation in serum highlights the need for structural modifications in therapeutic applications .

Research Findings and Mechanistic Insights

Recent studies using computational models (e.g., VirtualTaste) and molecular dynamics simulations reveal that this compound’s α-helical structure facilitates pore formation in microbial membranes, while its charged residues minimize non-specific interactions with mammalian cells . Comparative transcriptomic analyses indicate that this compound upregulates bacterial stress-response genes (e.g., soxS, marR) at lower concentrations than Melittin, suggesting a unique sublytic mode of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。